![molecular formula C18H12Cl2N4S B2530298 (2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477188-10-6](/img/structure/B2530298.png)
(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
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Overview
Description
“(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole rings are found in many important biological molecules and drugs .
Molecular Structure Analysis
The molecular formula of this compound is C18H12Cl2N4S, and its molecular weight is 387.28. It contains a thiazole ring, which is a five-membered ring containing two non-carbon atoms (in this case, nitrogen and sulfur). The compound also contains a cyanide group, two chlorine atoms, and a methylaniline group.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyanide group could potentially undergo nucleophilic substitution reactions. The chlorine atoms might also be susceptible to nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar cyanide group and the potentially aromatic thiazole ring could influence its solubility, boiling point, and melting point.
Scientific Research Applications
Synthetic Pathways and Intermediates
The compound (2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide, due to its complex structure, finds relevance in synthetic chemistry research, specifically in the synthesis of heterocyclic compounds. For instance, studies on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlight the importance of similar structures in accessing quinazolinediones, which are valuable in pharmaceutical applications (Azizian et al., 2000). Additionally, N-functionalized benzotriazole-1-carboximidoyl chlorides have been proposed as stable and novel isocyanide dichloride synthetic equivalents, underscoring the utility of related structures in synthesizing polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones, which are significant in medicinal chemistry (Katritzky et al., 2001).
Corrosion Inhibition
Compounds with a thiazole core, akin to the subject chemical, have been evaluated for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulation studies have demonstrated that thiazole and thiadiazole derivatives exhibit significant inhibition performances against the corrosion of iron, suggesting that similar compounds could serve as effective corrosion inhibitors in industrial applications (Kaya et al., 2016).
Detection and Analysis Applications
Furthermore, the structural framework of (2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is relevant in the development of sensors. A study on a carbazole derivative for the selective detection of cyanide anions in aqueous media and living cells underscores the potential of structurally related compounds in crafting highly selective and sensitive probes for anions, which are crucial for environmental monitoring and biomedical diagnostics (Sun et al., 2016).
Agricultural Applications
In agriculture, similar molecular structures are employed in the formulation of sustained-release pesticides. Polymeric and solid lipid nanoparticles have been investigated for the sustained release of carbendazim and tebuconazole, suggesting that the compound , due to its stability and potential bioactivity, could be explored for similar applications in the delivery of agricultural chemicals, thereby reducing environmental impact and improving efficacy (Campos et al., 2015).
Future Directions
properties
IUPAC Name |
(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-4-2-3-5-15(11)23-24-16(9-21)18-22-17(10-25-18)12-6-7-13(19)14(20)8-12/h2-8,10,23H,1H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTGRQYYDZLKEH-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
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